2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazide group attached to a phenyl ring, which is further substituted with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide involves its ability to interact with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to the inhibition of cancer cell proliferation . Additionally, it can bind to proteins, altering their activity and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone: Similar structure with a methoxy group substitution.
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Contains additional hydroxyl and methoxy groups.
Uniqueness
2-hydroxy-N’-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential anticancer activity make it a compound of significant interest in both chemistry and medicine.
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H18N2O3/c24-19-13-7-8-16(14-19)15-22-23-20(25)21(26,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,24,26H,(H,23,25)/b22-15+ |
InChI Key |
UZGSPZVMFTVRLF-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)O)O |
Origin of Product |
United States |
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